molecular formula C5H12N2O B1361399 3-Methylbutanohydrazide CAS No. 24310-18-7

3-Methylbutanohydrazide

Cat. No.: B1361399
CAS No.: 24310-18-7
M. Wt: 116.16 g/mol
InChI Key: OQNKZWDYYSHLPO-UHFFFAOYSA-N
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Description

3-Methylbutanohydrazide is an organic compound belonging to the class of hydrazides. Hydrazides are characterized by the presence of a hydrazine moiety (-NH-NH2) attached to an acyl group (R-C=O). This compound has the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

3-Methylbutanohydrazide can be synthesized through several methods. One common approach involves the reaction of 3-methylbutanoic acid with hydrazine hydrate in the presence of a suitable catalyst and solvent. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Methylbutanohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Methylbutanohydrazide involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it targets viral enzymes and inhibits their activity, thereby preventing viral replication . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-Methylbutanohydrazide can be compared with other hydrazides, such as:

Compared to these compounds, this compound is unique due to its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

3-methylbutanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(2)3-5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNKZWDYYSHLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179049
Record name Butanoic acid, 3-methyl-, hydrazide (9CI)
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24310-18-7
Record name Butanoic acid, 3-methyl-, hydrazide
Source CAS Common Chemistry
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Record name 3-Methylbutanehydrazide
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Record name 24310-18-7
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Record name Butanoic acid, 3-methyl-, hydrazide (9CI)
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Record name 3-methylbutanehydrazide
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Record name 3-METHYLBUTANEHYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 3-Methylbutanohydrazide derivatives in medicinal chemistry?

A1: this compound serves as a valuable building block in synthesizing compounds with potential biological activities. For instance, research has demonstrated the synthesis of acylhydrazone derivatives from (2S)-2-benzoylamino-3-methylbutanohydrazide hydrazones. [] These derivatives have shown promising antiviral activity, specifically against HIV-1. [] Further research explored these acylhydrazone derivatives containing amino acid side chains, with some exhibiting significant anti-HIV-1 activity and notable stereoselectivity. [] This highlights the potential of modifying this compound to develop novel antiviral agents.

Q2: How does the stereochemistry of this compound derivatives influence their biological activity?

A2: Studies focusing on specific this compound derivatives, particularly acylhydrazones, have revealed a distinct relationship between stereochemistry and biological activity. Research indicates that specific enantiomers (8S, 11S, and 12S) of these derivatives displayed significant anti-HIV-1 activity. [] Interestingly, their corresponding enantiomers (8R, 11R, and 12R) showed no inhibitory effect on the same HIV-1 strain. [] This emphasizes the importance of chirality in drug design and suggests that stereoselective synthesis methods are crucial for obtaining the desired biological activity in this compound-based compounds.

Q3: Can you provide an example of a specific chemical reaction involving this compound and its stereochemical outcome?

A3: One example is the reaction of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2–a]pyrazole-6,7-dicarboxylates with hydrazine hydrate, which yields propanohydrazides as the product. [] Interestingly, this reaction proceeds with high stereoselectivity, specifically favoring the formation of the rel-(4'R,5'S)-isomer of 3-[5-aryl-3,4-bis(hydrazinocarbonyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-methylbutanohydrazides. [] This example further emphasizes the significance of stereochemical considerations when utilizing this compound in chemical synthesis, particularly for applications where specific isomers are desired.

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